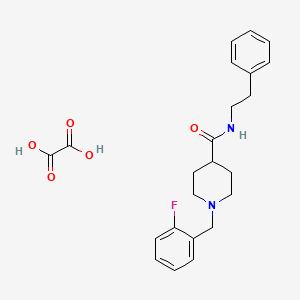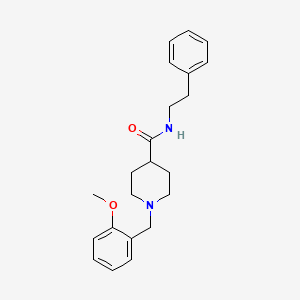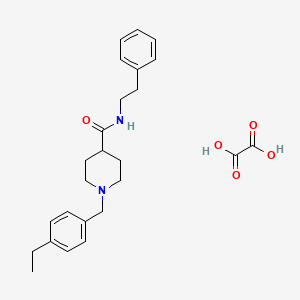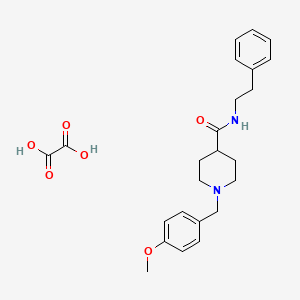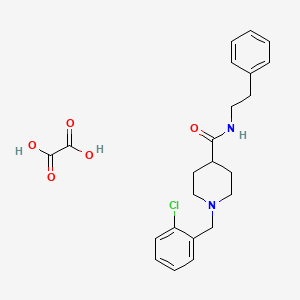
1-(3-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate
Descripción general
Descripción
1-(3-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential for therapeutic applications. This compound is commonly referred to as MP-10 and belongs to the family of piperidinecarboxamide derivatives. MP-10 has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of MP-10 is not fully understood. However, it has been proposed that MP-10 acts as a selective agonist of the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
MP-10 has been found to exhibit several biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood. Additionally, MP-10 has been found to decrease levels of norepinephrine, which is a neurotransmitter involved in the regulation of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MP-10 for lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for more precise and specific investigations into the role of this receptor in pain and mood regulation. However, one of the limitations of MP-10 is its potential for abuse and addiction, which must be carefully considered in any experimental design.
Direcciones Futuras
There are several potential future directions for research on MP-10. One area of investigation could be the development of novel derivatives of MP-10 with improved selectivity and potency for the mu-opioid receptor. Additionally, further studies could investigate the potential therapeutic applications of MP-10 for other conditions, such as anxiety and addiction. Finally, investigations into the potential side effects and safety of MP-10 must also be conducted to ensure its viability as a therapeutic agent.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant analgesic effects, making it a promising candidate for the treatment of pain. Additionally, MP-10 has been shown to exhibit antidepressant-like effects, indicating its potential for the treatment of depression.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.C2H2O4/c1-26-21-9-5-8-19(16-21)17-24-14-11-20(12-15-24)22(25)23-13-10-18-6-3-2-4-7-18;3-1(4)2(5)6/h2-9,16,20H,10-15,17H2,1H3,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBUCQTGKFFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)
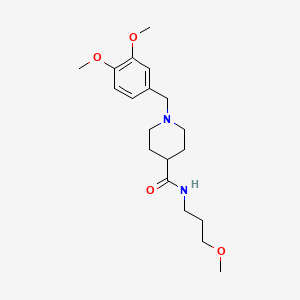
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
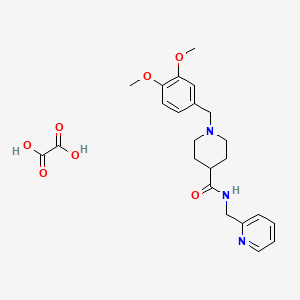
![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)
